2-Chloro-5-cyclopropoxy-4-methylpyridine
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Overview
Description
2-Chloro-5-cyclopropoxy-4-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxy-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-5-cyclopropoxy-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar chemical properties but lacks the cyclopropoxy group.
2-Chloro-4-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-Chloro-5-cyclopropoxy-4-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxy-4-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
WIOJXEKDRIYHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC2CC2)Cl |
Origin of Product |
United States |
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